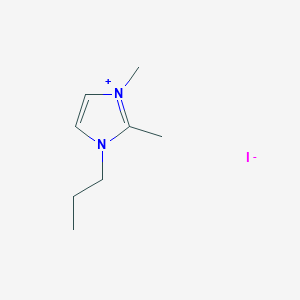

1,2-Dimethyl-3-propylimidazolium Iodide

Beschreibung

Evolution and Significance of Ionic Liquids in Modern Chemistry

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near ambient temperatures, typically defined as having melting points below 100°C. auctoresonline.orgwiley-vch.de The history of ionic liquids dates back to 1914, with the discovery of ethylammonium (B1618946) nitrate, which has a melting point of 12°C. auctoresonline.orgwiley-vch.denih.gov However, it is over the last few decades that interest in these compounds has surged within the scientific community. wiley-vch.detandfonline.com This increased attention is largely due to their unique physicochemical properties, which distinguish them from conventional volatile organic solvents (VOCs). auctoresonline.orgtandfonline.com

Key properties of ionic liquids include negligible vapor pressure, high thermal stability, non-flammability, high ionic conductivity, and a wide electrochemical window. wiley-vch.detandfonline.com These characteristics make them attractive for a multitude of applications across various scientific and industrial domains. tandfonline.comresearchgate.net The versatility of ionic liquids stems from the ability to tune their properties by modifying the constituent cations and anions, earning them the moniker of "designer solvents". wiley-vch.de

The significance of ionic liquids in modern chemistry is underscored by their role in the advancement of green chemistry. auctoresonline.orgnih.gov Their low volatility significantly reduces air pollution compared to traditional organic solvents. wiley-vch.de Applications of ionic liquids are diverse and continue to expand, encompassing fields such as:

Catalysis: Acting as both solvents and catalysts in chemical reactions. auctoresonline.org

Electrochemistry: Serving as electrolytes in batteries and supercapacitors. wikipedia.orgmdpi.com

Separations: Used in extraction processes for bioactive compounds and in the nuclear industry. nih.govmdpi.com

Materials Science: Employed in the synthesis of polymers and nanoparticles. wiley-vch.de

Biotechnology: Utilized in the dissolution and processing of biopolymers like cellulose (B213188) and in biocatalysis. nih.govwikipedia.orgmdpi.com

The growth in publications and patents related to ionic liquids since the early 2000s reflects their established importance and ongoing potential in chemical research and industrial applications. nih.govresearchgate.net

Specific Research Landscape of 1,2,3-Trialkylimidazolium Cations in Contemporary Applications

Within the vast family of ionic liquids, those based on the imidazolium (B1220033) cation are among the most extensively studied. researchgate.net The introduction of 1,3-dialkylimidazolium cations in the 1980s was a significant development, leading to ionic liquids with favorable transport properties. nih.gov Further functionalization of the imidazolium ring has led to the development of various subclasses, including 1,2,3-trialkylimidazolium cations.

The methylation at the C-2 position of the imidazolium ring in 1,2,3-trialkylimidazolium ILs influences their physicochemical properties. rsc.org Research has focused on understanding how this structural modification affects properties such as viscosity, density, and thermal stability when compared to their 1,3-dialkylimidazolium counterparts. rsc.org

Ionic liquids based on 1,2,3-trialkylimidazolium cations have found applications in several areas:

Organocatalysis: Chiral 1,2,3-triazolium ionic liquids, structurally related to imidazolium ILs, have been developed as supports for chiral auxiliaries in asymmetric synthesis, allowing for good chemical yields and high selectivity. nih.govnih.gov

Electrolytes: Ether-functionalized 1,2,3-trialkylimidazolium ionic liquids have been investigated as electrolytes for lithium-ion batteries, demonstrating improved battery performance. acs.org

Supramolecular Chemistry: The unique structure of these cations allows for their use as components in the formation of supramolecular assemblies. researchgate.net

The ability to introduce a third alkyl group onto the imidazolium ring offers another layer of tunability, allowing for the fine-tuning of the ionic liquid's properties for specific applications.

Rationale for Focused Investigation on 1,2-Dimethyl-3-propylimidazolium Iodide

The specific compound, this compound, emerges as a subject of focused investigation primarily due to its significant role in the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). researchgate.netscbt.com DSSCs represent a promising alternative to conventional silicon-based solar cells, and the electrolyte is a critical component that influences their efficiency and stability.

Research on this specific ionic liquid has been driven by the need to optimize the performance of DSSCs. Studies have investigated how the concentration of this compound in the electrolyte impacts the photovoltaic performance of the solar cells. researchgate.net This includes examining its influence on the redox behaviors of the iodide/triiodide couple. researchgate.net The preparation of high-purity this compound is also a relevant area of study to ensure optimal and reproducible performance in DSSC applications. researchgate.net

The focused investigation of this compound is therefore justified by its direct application in a technologically important area. Understanding its synthesis, properties, and its role within the complex electrochemical system of a dye-sensitized solar cell is crucial for advancing this renewable energy technology. researchgate.net

Eigenschaften

IUPAC Name |

1,2-dimethyl-3-propylimidazol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.HI/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHFYECQSXFODS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049247 | |

| Record name | 1,2-Dimethyl-3-propylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218151-78-1 | |

| Record name | 1,2-Dimethyl-3-propylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dimethyl-3-propylimidazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 1,2 Dimethyl 3 Propylimidazolium Iodide

Alkylation Reaction Pathways for Imidazolium (B1220033) Core Functionalization

The core functionalization of the imidazolium ring to produce 1,2-Dimethyl-3-propylimidazolium Iodide is accomplished via an alkylation reaction, a class of organic reactions that involves the transfer of an alkyl group. Specifically, this synthesis falls under the category of N-alkylation, where the alkyl group is attached to a nitrogen atom.

The most direct and common method for synthesizing this compound is the quaternization reaction between 1,2-dimethylimidazole (B154445) and propyl iodide. chemicalbook.com This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The nitrogen atom at the 3-position of the 1,2-dimethylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of propyl iodide. The iodide ion is displaced as a leaving group, subsequently becoming the counter-ion to the newly formed 1,2-dimethyl-3-propylimidazolium cation.

The reaction progress can be influenced by factors such as temperature and reaction time. Conventional heating methods often require extended periods to achieve high conversion rates. monmouthcollege.edu The stoichiometry of the reactants is also a critical parameter; an excess of one reactant may be used to drive the reaction to completion, although this necessitates more rigorous post-synthetic purification to remove the unreacted starting material. chemicalbook.com

To improve the efficiency of the synthesis, microwave-assisted protocols have been developed. mdpi.comresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly accelerate the rate of the quaternization reaction. nih.gov This method often leads to a dramatic reduction in reaction time compared to conventional heating, decreasing from many hours to mere minutes. mdpi.comnih.gov

In a specific protocol for this compound, a mixture of 1,2-dimethylimidazole and 1-iodopropane (B42940) was heated to 120°C under microwave irradiation. chemicalbook.com This approach resulted in a high-purity product with a yield of 92%. chemicalbook.com The enhanced efficiency is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to localized superheating that drives the reaction forward more effectively. mdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to over a day monmouthcollege.edunih.gov | Minutes chemicalbook.commdpi.comresearchgate.net |

| Typical Yield | Variable, often moderate to good | Often higher, reported up to 92% for the target compound chemicalbook.commdpi.com |

| Energy Input | Indirect, conductive/convective heating | Direct, through dielectric heating nih.gov |

| Process Control | Standard | Precise control of power and temperature mdpi.com |

The choice of solvent can significantly impact the reaction rate, yield, and purity of the final product in the synthesis of imidazolium salts. researchgate.net Solvents can influence the solubility of reactants and products, as well as stabilize transition states, thereby affecting the reaction kinetics. researchgate.net

While many syntheses are performed without a solvent, the use of a solvent during the reaction or, more commonly, during purification is a key consideration. Ethers, including cyclic ethers, are frequently used in the post-synthetic workup. After the primary reaction, the crude product is often washed with an ether, such as diethyl ether. chemicalbook.comnih.gov This step is crucial for enhancing purity because the ionic liquid product is typically insoluble in nonpolar ethers, while the unreacted, non-ionic starting materials (like excess propyl iodide or 1,2-dimethylimidazole) are soluble. chemicalbook.com This differential solubility allows for the effective removal of impurities, leaving behind the purified imidazolium salt. The process involves repeated washing of the reaction mixture with the ether, followed by decantation or filtration to isolate the product. chemicalbook.com

Solvent-free, or "neat," synthesis is an increasingly popular approach in green chemistry, and it is well-suited for the production of ionic liquids like this compound. researchgate.net The microwave-assisted method described previously, where a mixture of the two reactants is heated directly, is an example of a solvent-free approach. chemicalbook.com

The primary advantages of this method include:

Reduced Waste: Eliminating the solvent reduces chemical waste and the associated environmental impact.

Simplified Purification: The workup process is simplified as there is no bulk solvent to remove from the reaction mixture. Purification often only requires washing and drying. chemicalbook.com

Higher Concentration: The concentration of reactants is maximized, which can lead to faster reaction rates.

For the synthesis of the similar compound 1-methyl-3-propylimidazolium iodide, a solvent-free method using a Teflon-lined autoclave was reported to achieve a conversion rate close to 100%, highlighting the efficacy of this eco-friendly procedure. researchgate.net

Solvent Selection in Imidazolium Iodide Salt Production

Post-Synthetic Purification Techniques

Regardless of the synthetic route, post-synthetic purification is a critical step to obtain this compound of high purity. The typical procedure involves several key steps.

First, if a solvent was used for the reaction, it is removed by evaporation, often under reduced pressure to facilitate removal at a lower temperature and prevent product degradation. chemicalbook.com In solvent-free syntheses, this step is omitted.

The most crucial purification step is washing the crude product. As mentioned, an ether is commonly used for this purpose. The product is washed multiple times (e.g., 5 x 20 mL) to thoroughly remove any residual starting materials. chemicalbook.com

Finally, the purified product, which may appear as a liquid or powder, is dried under a vacuum for an extended period (e.g., 8 hours) to remove any remaining volatile impurities, including the washing solvent and traces of water. chemicalbook.com This yields the final, high-purity this compound. chemicalbook.com

Considerations for Industrial Scale-Up and High-Purity Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents a unique set of challenges that must be addressed to ensure economic viability, process safety, and high product purity.

Process intensification, particularly through the use of continuous-flow microreactors, offers a promising solution to the challenges of heat management and scalability. rsc.orgrsc.org These systems provide a much higher surface-area-to-volume ratio compared to traditional batch reactors, allowing for more efficient heat exchange and precise temperature control. rsc.orgresearchgate.net This enhanced control can lead to higher reaction rates, improved product quality, and a significant increase in the space-time-yield, making the process more efficient and economical on an industrial scale. rsc.orgrsc.org

Achieving high purity on an industrial scale requires robust and scalable purification methods. While washing with solvents like ether is effective in the lab, it may be less practical and more costly at an industrial scale. nih.gov Alternative purification techniques such as distillation, liquid-liquid extraction, and adsorption are often employed for the large-scale purification of ionic liquids. nih.govrsc.orggoogle.comsemanticscholar.org The choice of purification method will depend on the nature of the impurities to be removed. For instance, residual halides from the starting materials can be detrimental in many applications, and their removal is a key purification step. lanl.govresearchgate.net The table below outlines some of the key considerations for the industrial scale-up of this compound production.

| Consideration | Key Challenges | Potential Solutions |

| Thermal Management | Exothermic reaction, risk of thermal runaway in large batches. | Process intensification using continuous-flow reactors, efficient cooling systems. |

| Process Scalability | Inefficient batch procedures for large volumes. | Continuous-flow microreactors to improve space-time-yield. |

| Cost of Production | High cost of raw materials and solvents. | Sourcing cost-effective starting materials, solvent recycling, process optimization. |

| High-Purity Requirements | Removal of unreacted starting materials, byproducts, and residual halides. | Scalable purification techniques such as distillation, extraction, and adsorption. |

| Process Safety | Handling of potentially hazardous materials, risk of thermal runaway. | Implementation of robust safety protocols, use of inherently safer process designs like continuous-flow reactors. |

Advanced Spectroscopic and Structural Characterization Techniques for 1,2 Dimethyl 3 Propylimidazolium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For the characterization of the 1,2-dimethyl-3-propylimidazolium cation, ¹H and ¹³C NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the 1,2-dimethyl-3-propylimidazolium cation and understanding their chemical environment. The chemical shifts (δ) of the protons are influenced by the electron density around them, providing key insights into the molecular structure.

The ¹H NMR spectrum of the 1,2-dimethyl-3-propylimidazolium cation is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. These include the protons on the imidazolium (B1220033) ring, the methyl groups attached to the ring, and the propyl chain.

Key Research Findings:

Imidazolium Ring Protons: The protons on the imidazolium ring, typically found at positions 4 and 5, are expected to appear as doublets in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. This downfield shift is due to the deshielding effect of the positively charged aromatic ring.

N-Methyl and C-Methyl Protons: The protons of the methyl group attached to the nitrogen atom (N-CH₃) and the carbon atom at position 2 (C(2)-CH₃) will each give rise to a singlet. The N-CH₃ protons are typically observed in the range of 3.6 to 4.2 ppm, while the C(2)-CH₃ protons are found further upfield, around 2.4 to 2.8 ppm.

Propyl Chain Protons: The propyl group will show three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (typically a sextet) for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene (CH₂) protons attached to the nitrogen atom. These are expected to appear at approximately 0.9-1.0 ppm, 1.7-1.9 ppm, and 4.0-4.3 ppm, respectively. The downfield shift of the N-CH₂ protons is due to the electron-withdrawing effect of the positively charged imidazolium ring.

Table 1: Expected ¹H NMR Chemical Shifts for the 1,2-Dimethyl-3-propylimidazolium Cation

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazolium Ring H-4, H-5 | 7.0 - 8.0 | Doublet |

| N-CH₃ | 3.6 - 4.2 | Singlet |

| C(2)-CH₃ | 2.4 - 2.8 | Singlet |

| N-CH₂-CH₂-CH₃ | 4.0 - 4.3 | Triplet |

| N-CH₂-CH₂-CH₃ | 1.7 - 1.9 | Sextet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the 1,2-dimethyl-3-propylimidazolium cation. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

Key Research Findings:

Imidazolium Ring Carbons: The carbon atoms of the imidazolium ring are typically found in the downfield region of the spectrum. The C(2) carbon, being situated between two nitrogen atoms, is the most deshielded and is expected to appear around 140-150 ppm. The C(4) and C(5) carbons are expected to resonate at approximately 120-125 ppm.

N-Methyl and C-Methyl Carbons: The carbon of the N-methyl group is typically found in the range of 34-38 ppm, while the C(2)-methyl carbon is expected to be more shielded, appearing around 9-12 ppm.

Propyl Chain Carbons: The carbons of the propyl chain will also show distinct signals. The N-CH₂ carbon is the most deshielded of the propyl carbons due to its proximity to the imidazolium ring, appearing at approximately 48-52 ppm. The central -CH₂- carbon is expected around 22-25 ppm, and the terminal -CH₃ carbon will be the most shielded, resonating at approximately 10-12 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for the 1,2-Dimethyl-3-propylimidazolium Cation

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Imidazolium Ring C(2) | 140 - 150 |

| Imidazolium Ring C(4), C(5) | 120 - 125 |

| N-CH₃ | 34 - 38 |

| C(2)-CH₃ | 9 - 12 |

| N-CH₂-CH₂-CH₃ | 48 - 52 |

| N-CH₂-CH₂-CH₃ | 22 - 25 |

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the molecular structure, conformation, and intermolecular interactions, making them invaluable for the study of ionic liquids like 1,2-dimethyl-3-propylimidazolium iodide.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the molecule.

Key Research Findings:

C-H Stretching Vibrations: The C-H stretching vibrations of the imidazolium ring and the alkyl chains are typically observed in the region of 2800-3200 cm⁻¹. The aromatic C-H stretches of the imidazolium ring usually appear at higher wavenumbers (3000-3200 cm⁻¹) compared to the aliphatic C-H stretches of the methyl and propyl groups (2800-3000 cm⁻¹).

Imidazolium Ring Vibrations: The stretching and bending vibrations of the imidazolium ring give rise to characteristic bands in the fingerprint region (below 1600 cm⁻¹). Key bands include the C=C and C=N stretching vibrations, which are typically found in the 1500-1600 cm⁻¹ region.

Alkyl Chain Vibrations: The bending and rocking vibrations of the methyl and methylene groups of the propyl chain are also observed in the fingerprint region, typically between 1300 and 1500 cm⁻¹.

Table 3: Prominent FTIR Peaks for the 1,2-Dimethyl-3-propylimidazolium Cation

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3000 - 3200 | Imidazolium Ring C-H Stretching |

| 2800 - 3000 | Alkyl C-H Stretching |

| 1500 - 1600 | Imidazolium Ring C=C and C=N Stretching |

Raman Spectroscopy Studies

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions.

Key Research Findings:

C-H Stretching: Similar to FTIR, the C-H stretching region (2800-3200 cm⁻¹) in the Raman spectrum provides information about the different types of C-H bonds in the molecule.

Table 4: Key Raman Shifts for the 1,2-Dimethyl-3-propylimidazolium Cation

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| 3000 - 3200 | Imidazolium Ring C-H Stretching |

| 2800 - 3000 | Alkyl C-H Stretching |

| ~1400 | Imidazolium Ring Symmetric Breathing |

Analysis of Marker Bands and Conformational Isomerism

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural elucidation of the 1,2-dimethyl-3-propylimidazolium cation. A comprehensive analysis of its vibrational spectra, supported by theoretical calculations such as Density Functional Theory (DFT), reveals specific marker bands and the presence of multiple conformers. ias.ac.inwallonie.be

A key structural feature of this cation is the methylation at the C2 position of the imidazolium ring. This substitution gives rise to distinct vibrational modes that act as spectroscopic markers. The presence of the C2-methyl group significantly influences the vibrational landscape when compared to its unmethylated counterpart, 1-methyl-3-propylimidazolium. ias.ac.inwallonie.be These marker bands are crucial for confirming the chemical identity and purity of the compound.

Furthermore, detailed computational studies have shown that the 1,2-dimethyl-3-propylimidazolium cation is not a single, rigid structure but exists as a mixture of conformational isomers. ias.ac.inwallonie.be These conformers arise from the rotation around the C-C single bonds of the propyl chain attached to the nitrogen atom of the imidazolium ring. The energetic differences between these conformers are often small, leading to their coexistence at room temperature. The comparison between experimentally obtained IR and Raman spectra and the theoretically computed spectra for different possible conformers allows for the identification of the specific isomers present in the sample. ias.ac.inwallonie.be It has been demonstrated that a combination of at least three different conformers of the imidazolium ion is necessary to accurately reproduce the experimental vibrational spectra, highlighting the conformational flexibility of the cation. ias.ac.inwallonie.be

The table below summarizes some of the key vibrational bands for the 1,2-dimethyl-3-propylimidazolium cation, as identified through a combination of experimental spectroscopy and DFT calculations.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |

| ~3100 - 3200 | C-H stretching of the imidazolium ring | IR, Raman |

| ~2800 - 3000 | C-H stretching of the methyl and propyl groups | IR, Raman |

| ~1600 - 1650 | C=C and C=N stretching of the imidazolium ring | IR, Raman |

| ~1400 - 1480 | CH₂ and CH₃ bending modes | IR, Raman |

| ~1100 - 1200 | Ring breathing and C-N stretching modes | IR, Raman |

| Below 1000 | Skeletal deformations of the ring and propyl chain | Raman |

Note: The exact positions of the vibrational bands can be influenced by the anion and the physical state of the ionic liquid.

Other Advanced Characterization Methods

Beyond vibrational spectroscopy, a suite of other advanced techniques is essential for a comprehensive structural characterization of this compound and related ionic liquids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of the cation. The chemical shifts and coupling constants of the protons and carbons in the imidazolium ring and the alkyl chains provide unambiguous evidence of the compound's constitution. mdpi.com For instance, the purity of this compound can be confirmed by ¹H NMR spectroscopy following its synthesis.

Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information by determining the precise arrangement of atoms in the crystalline state. For similar imidazolium-based ionic liquids, X-ray diffraction has revealed detailed information about bond lengths, bond angles, and the packing of cations and anions in the crystal lattice. rsc.orgresearchgate.netresearchgate.net It can also experimentally confirm the specific conformations of the cation present in the solid state and elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the constituent ions, confirming the molecular weight of the 1,2-dimethyl-3-propylimidazolium cation. rsc.org

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine key thermal properties such as melting point, glass transition temperature, and thermal stability. rsc.org For instance, DSC data for similar energetic ionic liquids show glass transition temperatures ranging from -77 °C to -12 °C and melting points below 100 °C, while TGA indicates good thermal stability with decomposition temperatures often above 165 °C. rsc.org

Surface-Sensitive Techniques: For applications where the surface structure is critical, techniques like X-ray Photoelectron Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS), and High-Resolution Rutherford Backscattering Spectroscopy (HRBS) can be employed. aip.orgresearchgate.net These methods provide information on the elemental composition and electronic structure of the outmost molecular layers, revealing how the ions orient themselves at interfaces. aip.orgresearchgate.net

The collective application of these advanced characterization methods provides a holistic understanding of the structural and dynamic properties of this compound, which is crucial for tailoring its properties for specific technological applications.

Electrochemical Performance and Application Paradigms of 1,2 Dimethyl 3 Propylimidazolium Iodide

Electrolyte Applications in Energy Storage Systems

Role in Lithium-Ion Batteries and Advanced Battery Architectures

In the quest for beyond lithium-ion battery technologies, [DMPII] has been investigated for its potential to address critical challenges in high-energy-density systems like Lithium-Oxygen (Li-O₂) batteries. Its multifaceted functionality allows it to act not just as a conducting salt but also as an active participant in the electrochemical processes.

Aprotic Li-O₂ batteries possess an exceptionally high theoretical energy density, but their practical application is hindered by sluggish reaction kinetics, particularly during the charging process which involves the decomposition of the insulating discharge product, lithium peroxide (Li₂O₂). nih.govresearchgate.net This decomposition often requires a high charge potential, leading to low energy efficiency and electrolyte degradation. nih.govibs.re.kr To overcome this, soluble catalysts known as redox mediators (RMs) are employed to facilitate the oxidation of Li₂O₂. nih.gov

The iodide/triiodide (I⁻/I₃⁻) redox couple, provided by compounds like [DMPII], is an effective RM for the oxygen evolution reaction (OER) in Li-O₂ batteries. acs.orgnih.gov The general mechanism involves the oxidation of the mediator at the cathode surface, which then chemically oxidizes the solid Li₂O₂ deposits, regenerating the mediator in the process. ibs.re.krnih.gov

The specific reactions involving the iodide mediator are:

Oxidation at the cathode: 3I⁻ → I₃⁻ + 2e⁻

Chemical reaction with discharge product: I₃⁻ + Li₂O₂ → 3I⁻ + 2Li⁺ + O₂

The lithium metal anode used in high-energy batteries like Li-O₂ is highly reactive and prone to forming an unstable solid electrolyte interphase (SEI) layer, leading to dendrite growth and poor cycling life. azom.com The components of the electrolyte play a critical role in the formation and properties of this protective layer. nih.govunivpm.it

Research has shown that 1,2-Dimethyl-3-propylimidazolium Iodide can function as a multifunctional additive that promotes the in-situ generation of a "self-defensed" SEI layer on the lithium anode. acs.org The imidazolium (B1220033) cation, specifically the 1,2-dimethyl-3-propylimidazolium (DMPI⁺) cation, is key to this protective function. It can form a stable, thin interface film on the anode. azom.com This film acts as a barrier, preventing direct contact between the highly reactive lithium metal and the bulk electrolyte, thereby reducing electrolyte decomposition and other parasitic reactions. azom.com This enhanced anode stability is crucial for achieving long cycle life in Li-O₂ batteries. azom.com

The introduction of [DMPII] as a redox mediator has a profound impact on the discharge capacity and charge potential of Li-O₂ batteries. The primary benefit is a significant reduction in the charge overpotential. ibs.re.kr The charging voltage is determined by the electrochemical oxidation of the iodide mediator, which occurs at a lower potential than the direct oxidation of Li₂O₂. ibs.re.kr For instance, a similar compound, 1,3-dimethylimidazolium (B1194174) iodide, was shown to yield a very low overpotential of 0.52 V in a Li-O₂ cell. azom.com

The use of redox mediators can also substantially improve the discharge capacity. researchgate.net By facilitating the decomposition of the insulating Li₂O₂, the mediator prevents the passivation of the cathode surface, allowing for more complete discharge and charge cycles. researchgate.net However, the performance is highly dependent on the solvent used. In dimethyl sulfoxide (B87167) (DMSO), the I⁻/I₃⁻ couple effectively mediates the reaction, leading to a single charging plateau around 3.3 V that exceeds the theoretical capacity of the mediator alone, indicating a successful reaction with Li₂O₂. acs.org In contrast, in less polar solvents like tetraglyme (B29129) (G4), the oxidation kinetics of Li₂O₂ by I₃⁻ can be slow, leading to the accumulation of I₃⁻, which can then be reduced during the subsequent discharge, affecting the measured capacity. acs.orgnih.gov

| Parameter | System without Mediator | System with Iodide Mediator | Reference |

|---|---|---|---|

| Charge Potential | High, gradually increasing | Low and flat (e.g., ~3.3 V in DMSO) | acs.org |

| Overpotential | High | Significantly reduced (e.g., 0.52 V reported for a similar compound) | azom.com |

| Discharge Capacity | Limited by electrode passivation | Significantly improved | researchgate.net |

| Cycle Stability | Poor | Enhanced (e.g., stable over 960 hours for a similar compound) | azom.com |

Integration in Supercapacitors and Electrochemical Double-Layer Capacitors (EDLCs)

Ionic liquids are attractive electrolytes for supercapacitors and EDLCs due to their wide electrochemical windows, good thermal stability, and non-flammability. nih.govresearchgate.netasianpubs.org EDLCs store charge physically through the formation of an electric double layer at the interface between a high-surface-area carbon electrode and the electrolyte. nih.govscienceopen.com The properties of the electrolyte, particularly the size and shape of its ions, are crucial as they dictate how efficiently they can pack at the electrode surface. scienceopen.com

The 1,2-dimethyl-3-propylimidazolium (DMPI⁺) cation has been studied in the context of EDLCs. In a comparative study of different ionic liquids, the capacitive performance was found to be influenced by ion size and electrolyte viscosity. scienceopen.com While a direct study on [DMPII] in supercapacitors is limited, research on a related compound, 1,2-dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide ([DMPIM][TFSI]), showed that its performance was intermediate compared to other ionic liquids like [EMIM][BF₄] and [BMPy][FAP]. scienceopen.com This suggests that the DMPI⁺ cation is a viable component for EDLC electrolytes.

The choice of anion is also critical. While iodide is redox-active, which is often exploited in pseudocapacitors or hybrid devices, its primary role in a pure EDLC would be as the charge-carrying anion. The addition of a redox-active species like iodide can potentially increase the specific capacitance of a supercapacitor through Faradaic reactions, transitioning the device from a pure EDLC towards a hybrid supercapacitor. nih.gov

Ion Diffusion and Transport Phenomena within Electrochemical Cells

The performance of any electrochemical device, including batteries and supercapacitors, is fundamentally linked to the transport of ions within the electrolyte. nih.gov Key parameters include ionic conductivity and the diffusion coefficient of the charge-carrying species. In electrolytes containing [DMPII], the diffusion of both the DMPI⁺ cation and the I⁻/I₃⁻ anions governs the rate at which the device can be charged and discharged.

Studies on similar imidazolium iodide electrolytes have shown that both diffusion and conductivity decrease as the viscosity of the electrolyte increases. rsc.org The apparent diffusion coefficient of triiodide (D_app) is a critical factor, especially in systems where it acts as a redox mediator, such as dye-sensitized solar cells or Li-O₂ batteries. researchgate.netresearchgate.net This parameter can be determined using electrochemical techniques like cyclic voltammetry. researchgate.netresearchgate.net The mobility of ions is influenced by the solvent medium; mixing the ionic liquid with a low-viscosity organic solvent can enhance ionic conductivity. scienceopen.com The structure of the DMPI⁺ cation itself, with its propyl and methyl groups, influences the viscosity and, consequently, the ion transport properties of the resulting electrolyte. scienceopen.comrsc.org

| Property | Influencing Factor | Effect | Reference |

|---|---|---|---|

| Ionic Conductivity | Viscosity | Inversely proportional; lower viscosity leads to higher conductivity. | rsc.org |

| Solvent Addition | Mixing with low-viscosity solvents (e.g., acetonitrile) enhances conductivity. | scienceopen.com | |

| Ion Diffusion | Viscosity | Higher viscosity impedes the movement of ions, lowering the diffusion coefficient. | rsc.org |

| Cation/Anion Size | Larger ion sizes can decrease mobility and accessibility to electrode pores. | scienceopen.com |

Electrochemical Intercalation Studies in Graphite-Based Electrodes

The cation of the compound, 1,2-dimethyl-3-propylimidazolium (DMPI⁺), has been studied in the context of dual-ion batteries (DIBs), where graphite (B72142) is used as the electrode material. researchgate.netresearchgate.net In these systems, the energy storage mechanism involves the intercalation (insertion) of both anions and cations from the ionic liquid electrolyte into the graphite electrodes during charging and de-intercalation during discharging. researchgate.net

Specifically, a dual-ion battery utilizing a 1,2-dimethyl-3-propylimidazolium chloroaluminate ((DMPI⁺)(AlCl₄⁻)) ionic liquid electrolyte with graphite electrodes has been fabricated. researchgate.net Computational studies have shown that the aromatic DMPI⁺ cation can intercalate into the graphite anode. researchgate.net This process expands the interlayer distance of the graphite layers. researchgate.net The intercalation of the relatively large organic cation is a key part of the charge-storage process in the anode of this type of next-generation battery. researchgate.netresearchgate.net The strong π-π interaction between the aromatic imidazolium cation and the graphite layers results in a high binding energy, which is a factor in the battery's electrochemical performance. researchgate.net

Catalytic Activity and Reaction Medium Capabilities of 1,2 Dimethyl 3 Propylimidazolium Iodide

Catalysis in Organic Synthesis

1,2-Dimethyl-3-propylimidazolium Iodide is recognized for its potential to enhance the efficiency of chemical reactions. allgreenchems.com As part of the versatile family of 1,3-dialkyl imidazolium (B1220033) salts, it can function as a solvent, support, or modifier in catalytic processes. researchgate.net

Facilitation of Reaction Rates and Yields in Chemical Transformations

The application of imidazolium-based ionic liquids in organic synthesis has been noted to improve product yields and selectivity. researchgate.net While specific quantitative data on the facilitation of reaction rates and yields for a broad range of chemical transformations using this compound is still an active area of research, the general properties of this class of ionic liquids suggest a positive impact. For instance, in the synthesis of other ionic liquids under solvent-free conditions, high yields of around 100% have been reported, highlighting the efficiency of such systems. researchgate.net The high ionic character of these liquids can also contribute to enhancing reaction rates.

Hydroxy-functionalized imidazolium bromides, a related class of ionic liquids, have been shown to be effective catalysts in the conversion of carbon dioxide and propylene (B89431) oxide to cyclic propylene carbonate. In one study, a catalytic efficiency of 68% was achieved under specific temperature and pressure conditions, demonstrating the potential of imidazolium salts in promoting chemical transformations. researchgate.net

Utilization in Fine Chemical and Pharmaceutical Production

The utility of this compound extends to the synthesis of fine chemicals and pharmaceutical intermediates. msesupplies.com Ionic liquids are increasingly being explored in the synthesis of heterocyclic scaffolds, such as imidazopyridines, which are common motifs in pharmaceuticals. researchgate.net The use of ionic liquids in these processes is driven by their favorable physicochemical properties, including negligible vapor pressure, thermal stability, and their recyclable nature, which align with the principles of green chemistry. researchgate.net

Green Solvent Properties in Chemical Reactions

Ionic liquids like this compound are considered a new class of green media and environmentally friendly functional materials. allgreenchems.com Their application as solvents is a key area of interest in the development of sustainable chemical processes.

Environmentally Benign Alternatives to Traditional Organic Solvents

A significant advantage of this compound is its classification as a green solvent, primarily due to its extremely low vapor pressure. This property mitigates the release of volatile organic compounds (VOCs) into the atmosphere, a major environmental concern associated with traditional organic solvents. The synthesis of certain ionic liquids can be achieved through eco-friendly, solvent-free procedures, further enhancing their green credentials. researchgate.netresearchgate.net The thermal stability of this ionic liquid is another key feature that contributes to its suitability as a sustainable solvent. researchgate.net

Dissolution Capabilities for Organic and Inorganic Compounds

This compound has demonstrated its capability to dissolve both organic and inorganic compounds, a crucial characteristic for a versatile reaction medium. Its application in dye-sensitized solar cells (DSSCs) serves as a practical example of its solvent properties. In this context, it is a component of the electrolyte, where it dissolves other inorganic salts such as lithium iodide (LiI) and iodine (I₂). researchgate.netscbt.com The resulting electrolyte solution facilitates the redox reactions essential for the functioning of the solar cell. researchgate.net

The solubility of various inorganic salts in different ionic liquids has been a subject of systematic study, indicating the broad potential of these solvents for dissolving a range of solutes. researchgate.net Furthermore, the water solubility of this compound is a noted property, which can be advantageous in certain applications and for solvent recovery processes. chemdad.com

Below is a table summarizing some of the compounds that this compound can dissolve, based on its application in dye-sensitized solar cells.

| Dissolved Compound | Chemical Formula | Application Context |

| Lithium Iodide | LiI | Electrolyte in Dye-Sensitized Solar Cells |

| Iodine | I₂ | Electrolyte in Dye-Sensitized Solar Cells |

Theoretical and Computational Investigations on 1,2 Dimethyl 3 Propylimidazolium Iodide

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the quantum mechanical properties of molecules. It allows for the detailed examination of molecular geometries, electronic structures, and vibrational frequencies.

The 1,2-dimethyl-3-propylimidazolium ([DMPrIm]⁺) cation can exist in several conformations due to the rotational freedom of the propyl group attached to the imidazole (B134444) ring. DFT calculations on similar 1-alkyl-3-methylimidazolium cations have shown that the alkyl chain can adopt different orientations relative to the imidazolium (B1220033) ring, leading to various stable conformers. researchgate.net

For the [DMPrIm]⁺ cation, the propyl group can exist in different staggered conformations. Computational studies on the analogous 1,2-dimethyl-3-propylimidazolium cation paired with the bis(trifluoromethanesulfonyl)imide anion have indicated the presence of multiple stable conformers in the liquid state. These conformers arise from the rotation around the C-C bonds of the propyl chain. The energy differences between these conformers are typically small, on the order of a few kJ/mol, suggesting that multiple conformations coexist at room temperature.

A computational study on 1-alkyl-3-methylimidazolium cations revealed that planar and non-planar forms of the cation exist, with the planar forms having slightly higher energy. researchgate.net This suggests that the orientation of the propyl group relative to the plane of the imidazolium ring is a key factor in determining the conformational landscape.

Table 1: Calculated Relative Energies of Imidazolium Cation Conformers (Hypothetical Data Based on Similar Systems)

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kJ/mol) |

|---|---|---|

| Anti (trans) | ~180° | 0.0 |

| Gauche 1 | ~60° | 2.5 |

| Gauche 2 | ~-60° | 2.8 |

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental vibrational bands.

For the 1,2-dimethyl-3-propylimidazolium cation, characteristic vibrational modes are associated with the imidazolium ring, the methyl groups, and the propyl chain. A combined experimental and theoretical study on 1,2-dimethyl-3-propylimidazolium bis(trifluoromethanesulfonyl)imide provided detailed vibrational assignments. While the anion is different, the cationic vibrational modes are expected to be largely similar for the iodide salt.

Key vibrational regions include:

C-H stretching vibrations: Aromatic C-H stretches of the imidazolium ring are typically observed in the 3100-3200 cm⁻¹ region. Aliphatic C-H stretches from the methyl and propyl groups appear in the 2800-3000 cm⁻¹ range.

Imidazolium ring vibrations: Ring stretching and deformation modes are found in the 1400-1600 cm⁻¹ region.

Methyl and propyl group vibrations: Bending and rocking modes of the alkyl groups are present in the lower frequency region of the spectrum.

The presence of the methyl group at the C2 position of the imidazolium ring introduces specific marker bands that can be distinguished from its unmethylated counterpart.

Table 2: Predicted Vibrational Frequencies and Assignments for the 1,2-Dimethyl-3-propylimidazolium Cation (Based on a similar system with a different anion)

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3150 | Imidazolium C-H stretch |

| ~2970 | Propyl CH₃ asymmetric stretch |

| ~2880 | Propyl CH₂ symmetric stretch |

| ~1540 | Imidazolium ring stretch |

| ~1460 | Alkyl C-H bend |

The interaction between the [DMPrIm]⁺ cation and the I⁻ anion is a crucial determinant of the ionic liquid's properties. DFT calculations can be used to explore the geometry and energetics of the ion pair.

In imidazolium-based ionic liquids with halide anions, the anion preferentially interacts with the imidazolium ring protons. nih.gov The strongest interaction is typically with the proton at the C2 position, although methylation at this position in [DMPrIm]⁺ alters this interaction landscape. With the C2 position blocked, the iodide anion is expected to interact more strongly with the protons at the C4 and C5 positions of the imidazolium ring, as well as with the protons of the N-alkyl groups.

DFT studies on similar 1-alkyl-3-methylimidazolium halide ion pairs have shown that the anion can be located in several stable positions around the cation. nih.gov The interaction energy is a combination of electrostatic forces and hydrogen bonding. The calculated interaction energy for imidazolium-halide pairs is typically in the range of -300 to -400 kJ/mol, indicating a strong interaction.

Table 3: Calculated Interaction Energies for Different Anion Positions around the Imidazolium Cation (Hypothetical Data Based on Similar Systems)

| Anion Position | Interaction Energy (kJ/mol) |

|---|---|

| Above the ring (C4-H) | -350 |

| In the plane of the ring (N-propyl) | -335 |

| In the plane of the ring (N-methyl) | -340 |

Molecular Dynamics Simulations of Ion Dynamics

Molecular dynamics (MD) simulations provide a time-resolved picture of the movements of atoms and molecules, allowing for the study of dynamic properties such as diffusion and solvation.

The self-diffusion coefficient is a measure of the translational mobility of a particle in a liquid. In ionic liquids, the self-diffusion coefficients of the cation and anion are key parameters that influence properties like viscosity and conductivity.

MD simulations of 1-alkyl-3-methylimidazolium iodide ionic liquids have shown that the diffusion coefficients of both the cation and the anion are influenced by the length of the alkyl chain on the cation. nih.govaip.org Generally, as the alkyl chain length increases, the diffusion coefficients tend to decrease due to increased van der Waals interactions and mass.

For 1,2-Dimethyl-3-propylimidazolium Iodide, the self-diffusion coefficients of the [DMPrIm]⁺ cation and the I⁻ anion would be expected to follow this trend. The iodide anion, being smaller and lighter than the cation, would typically have a higher diffusion coefficient. However, strong cation-anion interactions can lead to correlated motion, where the diffusion coefficients of the two ions are similar.

Table 4: Simulated Self-Diffusion Coefficients for Imidazolium-Based Ionic Liquids at 298 K (Illustrative Data Based on Trends from Similar Systems)

| Ionic Liquid | Cation Diffusion Coefficient (x 10⁻¹¹ m²/s) | Anion Diffusion Coefficient (x 10⁻¹¹ m²/s) |

|---|---|---|

| [EMIm][I] | 5.2 | 5.8 |

| [BMIm][I] | 3.1 | 3.5 |

| [HMIm][I] | 1.8 | 2.1 |

Note: [EMIm] = 1-ethyl-3-methylimidazolium, [BMIm] = 1-butyl-3-methylimidazolium, [HMIm] = 1-hexyl-3-methylimidazolium. Data is illustrative of expected trends.

Solvation dynamics refers to the process by which solvent molecules rearrange around a solute following a change in the solute's electronic state (e.g., after photoexcitation). This process is crucial in understanding reaction kinetics in solution.

In imidazolium-based ionic liquids, solvation dynamics is a complex process that occurs over a wide range of timescales, from femtoseconds to nanoseconds. nih.govacs.org MD simulations have shown that the initial, ultrafast component of solvation is often attributed to the small-amplitude, inertial motions of the ions. nih.govacs.org The slower components are associated with larger-scale translational and rotational motions of the cations and anions as they rearrange to accommodate the new charge distribution of the solute.

For this compound, the solvation response would be dictated by the collective motion of both the [DMPrIm]⁺ cations and the I⁻ anions. The initial response is likely dominated by the lighter iodide anions, followed by the slower rearrangement of the bulkier cations. The specific structure of the solvation shell around a solute in this ionic liquid would depend on the nature of the solute and its interactions with the constituent ions.

Dielectric Relaxation Studies

Extensive literature searches did not yield specific studies focused on the dielectric relaxation of this compound. While the dielectric properties of imidazolium-based ionic liquids as a class are a subject of scientific inquiry, detailed research findings and data tables specifically for this compound are not publicly available in the reviewed scientific literature. Therefore, a detailed analysis of its dielectric relaxation behavior, including data on relaxation times, dielectric strength, and conductivity, cannot be provided at this time.

Advanced Materials Science Applications of 1,2 Dimethyl 3 Propylimidazolium Iodide

Synthesis of Nanomaterials and Advanced Functional Materials

1,2-Dimethyl-3-propylimidazolium iodide has found a notable application in the development of advanced functional materials, particularly in the realm of renewable energy. It has been utilized as a key component in the electrolyte of dye-sensitized solar cells (DSSCs). In these photovoltaic devices, the electrolyte plays a crucial role in regenerating the dye and transporting charge between the electrodes.

The performance of DSSCs is significantly influenced by the composition of the electrolyte. Research has focused on optimizing the concentration of this compound in conjunction with other components like iodine and lithium iodide in a solvent such as 3-methoxypropionitrile (B90507). The goal is to achieve a balance of high ionic conductivity and efficient charge transfer, which are critical for maximizing the solar cell's efficiency.

A study investigating the optimization of the electrolyte composition in DSSCs reported significant performance metrics. The research highlighted the impact of varying the concentrations of this compound and iodine on the photovoltaic output.

Table 1: Performance of a Dye-Sensitized Solar Cell with an Optimized this compound Based Electrolyte

| Parameter | Value |

|---|---|

| Short Circuit Photocurrent Density (Jsc) | 16.76 mA·cm⁻² |

| Open Circuit Voltage (Voc) | 0.69 V |

| Fill Factor (FF) | 0.70 |

| Photoelectric Conversion Efficiency (η) | 8.08% |

This interactive table summarizes the performance of a DSSC utilizing an electrolyte containing 1.0 mol·dm⁻³ this compound, 0.10 mol·dm⁻³ lithium iodide, 0.12 mol·dm⁻³ iodine, and 0.50 mol·dm⁻³ 4-tert-butylpyridine (B128874) in a 3-methoxypropionitrile solvent under standard test conditions (AM1.5).

The findings from such studies underscore the importance of this compound in advancing the efficiency and stability of dye-sensitized solar cells, positioning it as a valuable component in the fabrication of these next-generation energy conversion devices.

Development of Biocompatible Materials for Biomedical Research

The application of this compound in the development of biocompatible materials for biomedical research is an area that is not yet extensively documented in scientific literature. While ionic liquids as a class are being explored for various biomedical applications due to their unique solvent properties and potential for tailored functionalities, specific studies focusing on the biocompatibility of this compound are limited.

The general interest in ionic liquids for biomedical purposes stems from their potential to dissolve and process biopolymers, and to act as delivery vehicles for therapeutic agents. However, the biocompatibility and cytotoxicity of any specific ionic liquid must be rigorously evaluated before it can be considered for in vivo applications. For imidazolium-based ionic liquids, factors such as the length of the alkyl chains on the cation and the nature of the anion can significantly influence their interaction with biological systems.

Currently, there is a lack of specific research on the use of this compound in drug delivery systems. The broader field of ionic liquids in drug delivery is an active area of investigation, with a focus on enhancing the solubility and bioavailability of poorly water-soluble drugs. hilarispublisher.com Imidazolium-based ionic liquids have been a focal point of this research due to their well-characterized properties and synthetic accessibility. mdpi.commdpi.com

The potential for an ionic liquid to be used in a drug delivery system is dependent on its ability to act as a solvent or a carrier for a specific active pharmaceutical ingredient (API), as well as its toxicological profile. nih.govnih.gov While the foundational research into ionic liquids for pharmaceutical applications is promising, the specific exploration of this compound for these purposes has not been reported in detail. Further research would be necessary to determine its suitability, including its solubilizing capacity for various drugs and its in vitro and in vivo safety.

Exploration as a Corrosion Inhibitor in Industrial Contexts

The use of imidazolium-based ionic liquids as corrosion inhibitors for various metals and alloys in industrial settings is a well-established area of research. These compounds can form a protective film on the metal surface, thereby mitigating the corrosive effects of aggressive environments, such as acidic solutions.

The study employed various techniques, including gravimetric measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), to evaluate the inhibitor's performance. The results indicated that 1-methyl-3-propylimidazolium iodide acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. The adsorption of the inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm.

Table 2: Corrosion Inhibition Efficiency of 1-Methyl-3-propylimidazolium Iodide on Mild Steel in 1M H₂SO₄

| Inhibitor Concentration | Inhibition Efficiency (%) |

|---|---|

| 0.1 mM | 65.2 |

| 0.5 mM | 82.1 |

| 1.0 mM | 88.5 |

| 5.0 mM | 91.0 |

This interactive table presents the corrosion inhibition efficiency of 1-methyl-3-propylimidazolium iodide at various concentrations at 298 K, as determined by electrochemical measurements.

The high inhibition efficiency, reaching up to 91% at a concentration of 5.0 mM, highlights the potential of propyl-substituted dimethylimidazolium iodide compounds as effective corrosion inhibitors. The mechanism of inhibition is attributed to the adsorption of the imidazolium (B1220033) cation and the iodide anion onto the metal surface, forming a barrier that prevents the corrosive species from reaching the metal.

Future Research Directions and Emerging Trends

Integration with Novel Functional Materials

The "designer" nature of ionic liquids, allowing for the tuning of their properties by modifying their constituent cations and anions, opens up vast possibilities for creating new functional materials. researchgate.netmdpi.com Future research is poised to explore the integration of 1,2-Dimethyl-3-propylimidazolium Iodide with a variety of advanced materials to develop composites and hybrids with enhanced performance characteristics.

One promising avenue is the development of ion gels and polymer electrolytes . By incorporating this compound into a polymer matrix, it is possible to create solid-state or quasi-solid-state electrolytes. These materials combine the high ionic conductivity and thermal stability of the ionic liquid with the mechanical integrity of the polymer, offering potential applications in flexible electronics and safer energy storage devices.

Furthermore, the integration with nanomaterials such as graphene oxide, carbon nanotubes, and metal-organic frameworks (MOFs) is an emerging trend. mdpi.com These composite materials could exhibit synergistic properties. For instance, dispersing this compound within a MOF structure could enhance ion mobility and selectivity for applications in gas separation and catalysis. Similarly, composites with graphene oxide have been explored for other imidazolium-based ILs and could be applied to create advanced conductive materials or catalysts. mdpi.com

Table 1: Potential Integration of this compound with Novel Materials

| Novel Material | Potential Composite/Hybrid | Emerging Application Area |

|---|---|---|

| Polymer Matrices | Ion Gels / Solid-State Electrolytes | Flexible Electronics, Safer Batteries |

| Graphene Oxide | Conductive Nanocomposites | Advanced Conductive Inks, Catalysis |

| Carbon Nanotubes | Reinforced Conductive Materials | High-Strength Conductive Fibers |

| Metal-Organic Frameworks (MOFs) | IL@MOF Composites | Gas Separation, Selective Catalysis |

Multidisciplinary Research Prospects in Advanced Technologies

The unique properties of this compound make it a compelling candidate for a range of advanced technological applications, sparking multidisciplinary research efforts.

Energy Conversion and Storage: While this compound is well-established as a component in electrolytes for Dye-Sensitized Solar Cells (DSSCs) , future research will likely focus on optimizing its performance and long-term stability. nih.govmdpi.comresearchgate.net This includes strategies to mitigate the high viscosity often associated with iodide-based ILs, such as creating binary mixtures with other low-viscosity ionic liquids. mdpi.comresearchgate.net Beyond DSSCs, its potential as an electrolyte component in next-generation batteries and supercapacitors is an area of growing interest, leveraging its high thermal stability and ionic conductivity.

Carbon Capture and Utilization (CCU): Imidazolium-based ionic liquids are being actively investigated for CO2 capture due to their low volatility and high CO2 solubility. researchgate.netacs.org Although research has often focused on ILs with functionalized anions, the fundamental imidazolium (B1220033) structure is a key component. Future studies may explore modifying this compound or using it in combination with other compounds to enhance its CO2 absorption capabilities, contributing to technologies aimed at mitigating greenhouse gas emissions. dtu.dkrsc.org

Industrial and Chemical Processes: The application of imidazolium-based ILs extends to various industrial processes. They have been studied as asphaltene dispersants in the petroleum industry to prevent precipitation and improve crude oil stability. nih.gov Their negligible vapor pressure and high thermal stability also make them suitable as lubricants or heat transfer fluids in demanding environments where conventional fluids fail. researchgate.net Furthermore, their catalytic potential in organic synthesis continues to be an active area of research. researchgate.netmdpi.com

Table 2: Multidisciplinary Applications and Research Focus for this compound

| Technology Area | Specific Application | Key Research Focus |

|---|---|---|

| Energy Conversion | Dye-Sensitized Solar Cells (DSSCs) | Improving efficiency, long-term stability, and reducing viscosity. nih.govacs.org |

| Energy Storage | Batteries & Supercapacitors | Developing safer, high-performance electrolytes. |

| Environmental Tech | CO2 Capture | Enhancing CO2 solubility and developing efficient regeneration processes. researchgate.netrsc.org |

| Petroleum Industry | Asphaltene Dispersion | Preventing sludge formation and improving oil flow. nih.gov |

| Chemical Synthesis | Catalysis & Reaction Media | Acting as a green solvent and catalyst in organic reactions. researchgate.net |

Challenges and Opportunities in the Field of Ionic Liquids Research

Despite the immense potential, the widespread adoption of this compound and other ionic liquids faces several challenges that also present significant research opportunities.

Challenges:

Cost and Scalability: The synthesis of high-purity ionic liquids can be complex and expensive, hindering their use in large-scale industrial applications. researchgate.net

Viscosity: Many ionic liquids, particularly those with iodide anions, exhibit high viscosity, which can limit mass transport and negatively impact performance in applications like DSSCs and batteries. mdpi.com

Environmental Impact: While often touted as "green solvents" due to their low volatility, a comprehensive understanding of their lifecycle, biodegradability, and potential toxicity is still needed to fully assess their environmental credentials.

Opportunities:

Tunable Properties: The core advantage of ionic liquids is the ability to tune their physicochemical properties by selecting different cation and anion combinations. researchgate.net This provides a vast chemical space for designing ILs with optimized characteristics for specific applications, such as lower viscosity or higher conductivity.

Mixtures and Formulations: Creating binary or ternary mixtures of ionic liquids is a promising strategy to overcome limitations like high viscosity. mdpi.comresearchgate.net This approach allows for the fine-tuning of electrolyte properties without complex new syntheses.

Process Optimization: Developing more efficient, cost-effective, and environmentally friendly synthesis routes for this compound is a key opportunity for chemists and chemical engineers.

Fundamental Understanding: There is a continuing need for fundamental research, including computational modeling and advanced spectroscopic studies, to better understand the structure-property relationships in ionic liquids. This knowledge will accelerate the rational design of new and improved ILs for future technologies.

The journey of this compound from a laboratory curiosity to a component in advanced materials is indicative of the broader potential of ionic liquids. Addressing the current challenges through innovative and multidisciplinary research will unlock new applications and solidify the role of these remarkable compounds in a more sustainable and technologically advanced future.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methods for 1,2-dimethyl-3-propylimidazolium iodide to achieve >98% purity?

- Methodological Answer : The compound is synthesized via quaternization of 1,2-dimethylimidazole with 1-iodopropane under inert conditions. Purification involves recrystallization from acetonitrile/ethyl acetate mixtures. Characterization includes H NMR (DMSO-d6: δ 1.0–1.2 ppm for propyl chain, δ 3.8–4.2 ppm for imidazolium protons) and HPLC analysis to confirm purity (>98%). Melting point determination (e.g., ~95°C) and elemental analysis (C, H, N) are critical for validation .

Q. How is this compound incorporated into dye-sensitized solar cell (DSSC) electrolytes, and what is its role?

- Methodological Answer : It serves as an iodide source in redox electrolytes, typically combined with LiI (0.1 M), I₂ (0.05 M), and 4-tert-butylpyridine in acetonitrile-based solvents. Optimize concentrations (e.g., 0.6 M) to balance ionic conductivity and charge recombination rates. Performance evaluation includes photocurrent-voltage (J-V) curves and electrochemical impedance spectroscopy (EIS) to assess charge-transfer resistance .

Advanced Research Questions

Q. How does this compound mitigate polyiodide shuttling in aqueous zinc-iodine batteries, and what experimental methods validate its efficacy?

- Methodological Answer : The imidazolium cation coordinates with polyiodides (I₃⁻, I₅⁻), reducing shuttling. Use Raman spectroscopy to confirm I⁻/I₃⁻ bonding interactions. Electrochemical testing includes cyclic voltammetry (CV) to observe redox peaks and galvanostatic cycling (50C rate, 20,000 cycles) to demonstrate capacity retention (147 mAh g⁻¹). Post-mortem XPS analysis of electrodes confirms suppressed iodine dissolution .

Q. What explains discrepancies in DSSC efficiencies when using this compound across studies?

- Methodological Answer : Variations arise from electrolyte composition (e.g., solvent ratios of acetonitrile/3-methoxypropionitrile), co-adsorbents (e.g., chenodeoxycholic acid), and TiO₂ film thickness (8–12 μm). Controlled experiments should isolate variables: (1) compare J-V parameters under standardized AM 1.5G illumination; (2) use intensity-modulated photovoltage spectroscopy (IMVS) to quantify recombination kinetics .

Q. How does this compound function as a redox mediator in Li-O₂ batteries to form a "self-defensed" SEI layer?

- Methodological Answer : The compound decomposes during cycling, generating LiI and organic byproducts that passivate the Li anode. Methodology includes in situ FTIR or XPS to identify SEI components (e.g., Li₂O, LiOH). Electrochemical tests (cyclic voltammetry, galvanostatic cycling) quantify overpotential reduction and cycle life extension. SEM imaging reveals dendrite suppression .

Q. What strategies enhance the stability of solid polymer electrolytes (SPEs) containing this compound for electrochromic devices?

- Methodological Answer : Optimize SPE formulation by blending with UV-curable monomers (e.g., TTA21) and Na⁺ sources (NaClO₄/PC). Characterize ionic conductivity via EIS and durability through 10,000+ switching cycles. Use UV-vis spectroscopy to monitor optical contrast and response time (<1 s) at 600 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.